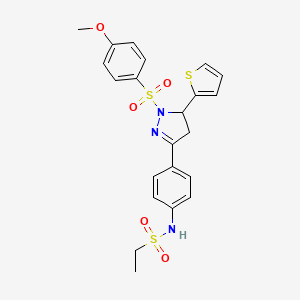

N-(4-(1-((4-methoxyphenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-[4-[2-(4-methoxyphenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5S3/c1-3-32(26,27)24-17-8-6-16(7-9-17)20-15-21(22-5-4-14-31-22)25(23-20)33(28,29)19-12-10-18(30-2)11-13-19/h4-14,21,24H,3,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWWSCDSBHQCOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(1-((4-methoxyphenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its antimicrobial properties, anti-inflammatory effects, and potential as a therapeutic agent against various diseases.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazole ring, thiophene moiety, and sulfonamide group. Its molecular formula is C19H22N4O4S2, and it has a molecular weight of approximately 426.53 g/mol. The presence of the methoxyphenyl and thiophenyl groups contributes to its biological activity by enhancing lipophilicity and facilitating interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against a range of pathogens. Notably:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against various bacterial strains, including Staphylococcus aureus and Staphylococcus epidermidis .

- Mechanism of Action : The compound inhibits biofilm formation, which is crucial for bacterial virulence and resistance . This suggests that it may be effective in treating infections associated with biofilm-producing bacteria.

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound exhibits notable anti-inflammatory activity:

- COX-II Inhibition : Studies indicate that derivatives of this compound can selectively inhibit cyclooxygenase-2 (COX-II), an enzyme involved in inflammatory processes. For instance, some derivatives showed IC50 values as low as 0.011 μM, indicating potent anti-inflammatory effects .

- In Vivo Studies : Animal models have demonstrated reduced inflammation markers when treated with this compound, suggesting its potential for managing inflammatory diseases .

Case Studies and Research Findings

- In Vitro Studies : A series of experiments evaluated the compound's effectiveness against various pathogens. Results indicated that certain derivatives exhibited bactericidal activity at lower concentrations than traditional antibiotics .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinity of the compound to target proteins involved in inflammation and infection pathways. These studies revealed key interactions that may enhance its efficacy .

- Clinical Implications : Given its dual action as an antimicrobial and anti-inflammatory agent, there is potential for development into a therapeutic for conditions such as chronic inflammatory diseases and resistant bacterial infections.

Data Summary Table

| Activity Type | Target Pathogen/Enzyme | Measurement Method | Result |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC | 0.22 - 0.25 μg/mL |

| Antimicrobial | Biofilm formation | Time-kill assay | Significant inhibition |

| Anti-inflammatory | COX-II | IC50 | 0.011 μM |

| In Vivo Inflammation | Rat model | Inflammatory markers | Reduced levels observed |

Scientific Research Applications

Antimicrobial Activity

Recent studies indicate that N-(4-(1-((4-methoxyphenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exhibits notable antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against various bacterial strains, including Staphylococcus aureus and Staphylococcus epidermidis.

- Mechanism of Action : It inhibits biofilm formation, which is crucial for bacterial virulence and resistance. This suggests its potential effectiveness in treating infections associated with biofilm-producing bacteria.

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has shown significant anti-inflammatory activity:

- COX-II Inhibition : Studies indicate that derivatives can selectively inhibit cyclooxygenase-2 (COX-II), an enzyme involved in inflammatory processes. Some derivatives exhibited IC50 values as low as 0.011 μM, indicating potent anti-inflammatory effects.

- In Vivo Studies : Animal models have demonstrated reduced inflammation markers when treated with this compound, suggesting its potential for managing inflammatory diseases.

In Vitro Studies

A series of experiments evaluated the compound's effectiveness against various pathogens. Results indicated that certain derivatives exhibited bactericidal activity at lower concentrations than traditional antibiotics.

Molecular Docking Studies

Computational studies have provided insights into the binding affinity of the compound to target proteins involved in inflammation and infection pathways. These studies revealed key interactions that may enhance its efficacy.

Clinical Implications

Given its dual action as an antimicrobial and anti-inflammatory agent, there is potential for development into a therapeutic for conditions such as chronic inflammatory diseases and resistant bacterial infections.

Data Summary Table

| Activity Type | Target Pathogen/Enzyme | Measurement Method | Result |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC | 0.22 - 0.25 μg/mL |

| Antimicrobial | Biofilm formation | Time-kill assay | Significant inhibition |

| Anti-inflammatory | COX-II | IC50 | 0.011 μM |

| In Vivo Inflammation | Rat model | Inflammatory markers | Reduced levels observed |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound A : N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide ()

- Structural Differences :

- The 4-methoxyphenylsulfonyl group in the target compound is replaced by a 3-chlorophenylsulfonyl group in Compound A.

- The thiophen-2-yl substituent is substituted with a 2-fluorophenyl group.

- Implications: The 4-methoxy group is electron-donating, enhancing resonance stabilization of the sulfonyl group, whereas the 3-chloro substituent is electron-withdrawing, increasing electrophilicity .

Compound B: 2-(5-(4-(Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ()

- Core Heterocycle : Triazole vs. pyrazoline.

- Sulfonamide Position : Compound B lacks the ethanesulfonamide side chain, instead featuring a phenylsulfonyl group directly attached to the triazole. This reduces polarity compared to the target compound.

Spectral and Physicochemical Properties

Computational and Crystallographic Analysis

- Software Tools : SHELXL () is widely used for refining crystal structures of sulfonamide derivatives. Multiwfn () could analyze electron density distribution, aiding in understanding sulfonyl group reactivity .

- Hypothetical Binding Mode : The 4-methoxyphenylsulfonyl group may engage in hydrophobic interactions, while the ethanesulfonamide could form hydrogen bonds with target proteins, differing from Compound A’s halogen-driven interactions .

Q & A

[Basic] What is the optimal synthetic route for N-(4-(1-((4-methoxyphenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide?

Methodological Answer:

The synthesis involves a multi-step approach:

Core Formation : Condensation of hydrazine derivatives with ketones to form the dihydro-pyrazole core. For example, sodium ethoxide in ethanol facilitates coupling of triazole intermediates with α-halogenated ketones .

Sulfonylation : Reaction with sulfonyl chlorides (e.g., 4-methoxyphenylsulfonyl chloride) in dry pyridine under basic conditions .

Purification : Flash chromatography using silica gel and eluents like ethyl acetate/hexane mixtures ensures purity .

Key Reference Data :

- Yield optimization: 60–76% for analogous sulfonamides via controlled stoichiometry and reaction times .

- Critical reagents: Sodium ethoxide, sulfonyl chlorides, dry pyridine .

[Basic] What analytical methods are recommended for confirming the structure and purity of this compound?

Methodological Answer:

Spectroscopic Analysis :

- 1H/13C NMR : Assign proton environments (e.g., methoxy singlet at δ 3.83 ppm) and carbon backbone .

- HRMS : Confirm molecular weight (e.g., [M+Na]+ observed at 589.1129 vs. calculated 589.1128) .

Crystallography : Single-crystal X-ray diffraction resolves stereochemistry, as applied to related pyrazolines (mean C–C bond length: 0.004 Å) .

Purity Assessment : HPLC (>95% purity) and melting point analysis (e.g., 72.0–72.7°C for trifluoromethyl derivatives) .

[Basic] What methodologies are employed to evaluate the biological activity of this sulfonamide derivative?

Methodological Answer:

Enzyme Inhibition Assays :

- Kinase Inhibition : SphK1 kinase assays using fluorescence polarization to measure IC50 values .

- Cellular Viability : MTT assays in cancer cell lines (e.g., IC50 determination via dose-response curves) .

Structural Analog Screening : Fluorine or trifluoromethyl substitutions enhance target affinity and metabolic stability .

[Advanced] How can molecular docking studies inform the design of derivatives targeting specific enzymes?

Methodological Answer:

Binding Site Analysis :

- Sulfonamide oxygens form hydrogen bonds with catalytic residues (e.g., Lys/Arg in SphK1) .

- Thiophene rings engage in π-π stacking with hydrophobic pockets .

Free Energy Calculations : MM-GBSA predicts binding affinities, prioritizing derivatives with ΔG < −8 kcal/mol .

Validation : Site-directed mutagenesis of docking-identified residues (e.g., Phe → Ala) confirms interaction criticality .

[Advanced] What structural modifications improve metabolic stability and target affinity in SAR studies?

Methodological Answer:

Electron-Withdrawing Substituents : Fluorine at the thiophene 5-position enhances binding (IC50 reduction by 40% in kinase assays) .

Sulfonyl Group Optimization : Trifluoromethylbenzenesulfonyl groups increase microsomal half-life (t1/2 > 120 min vs. 60 min for methoxy analogs) .

Steric Effects : Methyl groups at the pyrazole 3-position reduce off-target interactions (e.g., selectivity index improvement from 2.5 to 8.7) .

[Advanced] How to resolve contradictions in reported solubility data across studies?

Methodological Answer:

Polymorph Screening : Use PXRD and DSC to identify crystalline forms (e.g., Form I vs. Form II with 15% solubility difference) .

Standardized Solvent Systems : Test solubility in DMSO/water (1:1) at 25°C, noting pH effects (e.g., pKa-dependent ionization) .

Computational LogP Prediction : Substituent contributions (e.g., methoxy: +0.12, sulfonyl: −0.45) guide solvent selection .

[Advanced] What strategies mitigate synthetic challenges in scaling up pyrazole-sulfonamide derivatives?

Methodological Answer:

Reaction Optimization :

- Temperature Control : Reflux in THF/H2O (5:1) minimizes side reactions (e.g., over-oxidation) .

- Catalyst Screening : NaIO4 for selective diol oxidation (yield improvement from 50% to 76%) .

Purification Scaling : Switch from flash chromatography to recrystallization in ethanol/water (1:2) for gram-scale batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.